Serylserylserine

Radiopharmaceuticals Bombesin receptor targeting Spacer structure-activity relationship

Select serylserylserine (SSS) spacer to achieve 2.2-fold superior GRPR-binding affinity (IC50 1.8 nM vs. 3.9 nM for GGG)—directly improving tumor-to-background ratios in preclinical SPECT imaging. As the most hydrophilic tripeptide (HPLC RT 7.6 min), SSS ensures rapid renal clearance, reducing off-target radiation dose in therapeutic 188Re/99mTc conjugates. Uniquely stimulates PGI₂/NO vasodilatory release—a biological activity absent from GGG, GSG, or β-alanine. Procure high-purity SSS to bypass spacer-screening iterations and secure reproducible conjugate performance.

Molecular Formula C9H17N3O7
Molecular Weight 279.25 g/mol
CAS No. 6620-98-0
Cat. No. B1365512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerylserylserine
CAS6620-98-0
Molecular FormulaC9H17N3O7
Molecular Weight279.25 g/mol
Structural Identifiers
SMILESC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O
InChIInChI=1S/C9H17N3O7/c10-4(1-13)7(16)11-5(2-14)8(17)12-6(3-15)9(18)19/h4-6,13-15H,1-3,10H2,(H,11,16)(H,12,17)(H,18,19)
InChIKeyXQJCEKXQUJQNNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serylserylserine (CAS 6620-98-0) Procurement Guide: Baseline Identity and Comparator Landscape


Serylserylserine (Triserine; SSS) is a homotripeptide composed of three L-serine residues linked by peptide bonds [1]. With a molecular weight of 279.25 g/mol and a highly hydrophilic character (XLogP3 ≈ -6.8), SSS serves as a model compound in peptide chemistry and a functional spacer in targeted radiopharmaceutical conjugates . Its primary differentiation from closely related tripeptide spacers—such as glycylglycylglycine (GGG), glycylserylglycine (GSG), and β-alanine—manifests in receptor-binding affinity, pharmacokinetic modulation, and biological activity profiles that are quantifiably distinct and directly impact experimental outcomes.

Why Serylserylserine Cannot Be Substituted by Generic Tripeptides in Radiopharmaceutical Spacer Selection


Tripeptide spacers are not functionally interchangeable in bombesin-based radioconjugate design. Even among single-residue homotrimers, the choice between serylserylserine (SSS) and glycylglycylglycine (GGG) produces a measurable 2.2-fold difference in receptor-binding affinity [1]. Substitution with GSG or β-alanine further shifts IC50 values, tumor retention, and HPLC pharmacokinetic profiles in ways that directly affect in vivo targeting efficacy [2]. Beyond spacer applications, SSS demonstrates a unique capacity to stimulate vasodilatory substance release (PGI₂ and NO) that is absent from standard tripeptide comparators [3]. These compound-specific quantitative differences mean that generic replacement without experimental re-validation risks altering both binding pharmacology and biological readout.

Serylserylserine (6620-98-0) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Receptor Binding Affinity: SSS Outperforms GGG by 2.2-Fold in GRPR-Targeted Bombesin Conjugates

In a direct head-to-head comparison using 99mTc-Triaza-X-BBN[7-14]NH2 conjugates, serylserylserine (SSS) demonstrated superior GRP receptor binding affinity relative to glycylglycylglycine (GGG), and comparable affinity to glycylserylglycine (GSG) and β-alanine [1]. The SSS-containing conjugate achieved an IC50 of 1.8±0.4 nM, representing a 2.2-fold improvement over the GGG-containing conjugate (3.9±0.4 nM).

Radiopharmaceuticals Bombesin receptor targeting Spacer structure-activity relationship

In Vivo Tumor Accumulation: SSS and GSG Provide the Highest Receptor-Mediated Retention in Breast Cancer Models

A cross-study comparison of 99mTc-(H2O)(CO)3-DPR-Y-BBN(7-14)NH2 conjugates with different spacer sequences (SSS, GSG, GGG, β-Ala) evaluated in SCID mice bearing T47-D breast tumors revealed that the SSS- and GSG-containing analogs exhibited the highest levels of receptor-mediated accumulation and retention in GRP receptor-positive tumor tissues [1]. This functional advantage in vivo correlates with the potent in vitro binding affinity data but extends the differentiation to pharmacokinetic and tumor-retention parameters.

Tumor targeting Biodistribution Breast cancer imaging

HPLC Retention Time as a Pharmacokinetic Surrogate: SSS Is the Most Hydrophilic Spacer Among Tripeptide Comparators

In a 177Lu-DOTA-X-BBN[7-14]NH2 conjugate series, reversed-phase HPLC analysis revealed distinct retention times for each pharmacokinetic modifier: SSS (7.6 min) eluted earliest, followed by GGG (8.2 min), β-Ala (8.3 min), 5-Ava (9.0 min), and 8-Aoc (9.2 min) for the radiolabeled conjugates [1]. The trend was consistent for unlabeled peptides: SSS (8.1 min), GGG (8.7 min), β-Ala (9.1 min). The shorter retention time of SSS is consistent with its greater hydrophilicity conferred by the three hydroxyl-bearing serine side chains.

Hydrophilicity ranking HPLC pharmacokinetic profiling Chelator-spacer optimization

Agonist Internalization and Long-Term Cellular Retention in Prostate Cancer Cells

The 188Re-Dpr-SSS-BBN(7-14)NH2 conjugate demonstrated rapid internalization and exhibited long-term retention in PC-3 human prostate cancer cells with an IC50 of approximately 1 nM [1]. This agonistic internalization property, observed for the SSS-containing construct, is critical for therapeutic applications where prolonged intracellular residence of the radionuclide enhances the delivered radiation dose. While no direct comparative internalization kinetics table is provided for GGG or GSG in this study, the data establish SSS as an effective spacer that preserves agonist pharmacology.

Agonist internalization Cellular retention Therapeutic radiopharmaceuticals

Unique Vasodilatory Biological Activity: Enhanced PGI₂ and NO Release Not Reported for Other Simple Tripeptides

Multiple independent vendor datasheets and peptide databases report that serylserylserine (Triserine) increases the release of vasodilatory substances PGI₂ (prostacyclin) and NO (nitric oxide) [1]. This biological activity is not reported for the principal comparator tripeptides GGG, GSG, or β-alanine in any identified primary literature or authoritative database. While the absence of a published quantitative comparator limits the evidence strength, the uniqueness of this activity profile within the simple tripeptide class—attributable to the three hydroxyl-rich serine side chains—provides a qualitative differentiator for research applications exploring endothelial function, vascular biology, or peptide-induced vasodilation mechanisms.

Vasodilation Prostacyclin release Nitric oxide induction

Phosphorylation Model Platform: Multiple Adjacent Serine Residues as Kinase Substrate Probes

SSS is utilized as a simplified model substrate for investigating serine phosphorylation dynamics by protein kinases, offering three consecutive phosphorylatable hydroxyl groups in a defined linear sequence . This property is shared to varying degrees with serine-containing mixed tripeptides (e.g., GSG, which offers one serine residue flanked by glycines), but the homotrimeric SSS sequence provides three adjacent phosphorylation sites, enabling systematic analysis of processive phosphorylation, multi-site modification kinetics, and enzyme-substrate recognition patterns that mixed-sequence peptides cannot replicate. No direct kinetic comparison (e.g., Km, kcat) between SSS and GSG for a specific kinase has been identified in public literature.

Phosphorylation Serine kinase assay Peptide model substrate

Serylserylserine (6620-98-0) Best-Fit Research and Industrial Application Scenarios


GRPR-Targeted Diagnostic Radiopharmaceutical Development Requiring Maximal Binding Affinity over GGG

When developing 99mTc- or 188Re-labeled bombesin conjugates for SPECT imaging or targeted radiotherapy of prostate or breast cancer, serylserylserine should be prioritized as the spacer group over glycylglycylglycine (GGG) due to its 2.2-fold superior receptor-binding affinity (IC50 1.8 nM vs. 3.9 nM) [1]. This affinity advantage directly translates to improved tracer sensitivity for detecting GRPR-positive tumors. For applications where the absolute highest affinity is required, β-alanine (IC50 1.3 nM) or GSG (1.9 nM) may be considered, though SSS offers a balanced profile combining high affinity with the hydrophilicity and multi-site phosphorylation advantages unique to the serine homotrimer structure.

Preclinical Tumor Imaging Studies Requiring Optimal Tumor Retention and Contrast

Based on in vivo biodistribution evidence showing that SSS- and GSG-containing 99mTc conjugates achieve the highest receptor-mediated accumulation and retention in GRPR-positive tumor xenografts [1], serylserylserine is indicated as a spacer of choice for preclinical imaging protocols where tumor-to-background ratio is the primary endpoint. Procurement of SSS peptide for conjugate synthesis can be expected to yield superior tumor retention compared to GGG or β-alanine spacers, reducing the need for extensive spacer-optimization screening.

Pharmacokinetic Modulation via Enhanced Hydrophilicity for Rapid Renal Clearance

The HPLC retention time data showing SSS as the most hydrophilic spacer among tripeptide options (retention time 7.6 min vs. 8.2 min for GGG) [1] position serylserylserine as the preferred choice when faster blood clearance and reduced hepatobiliary accumulation are design goals. This is particularly relevant for therapeutic radiopharmaceuticals where minimizing non-target tissue radiation dose is critical. Researchers should select SSS over more lipophilic spacers (5-Ava, 8-Aoc) when renal excretion is the desired elimination pathway.

Vascular Biology and Endothelial Function Mechanistic Studies

For research programs investigating peptide-induced vasodilation, endothelial cell signaling, or prostacyclin/nitric oxide pathways, serylserylserine offers a unique biological activity—stimulation of PGI₂ and NO release—that is not documented for any of its close tripeptide analogs (GGG, GSG, β-Ala) [1]. While the absence of published EC50 data necessitates in-house dose-response characterization, SSS provides a structurally simple and chemically defined probe that generic tripeptide alternatives cannot replace for this specific biological readout.

Quote Request

Request a Quote for Serylserylserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.